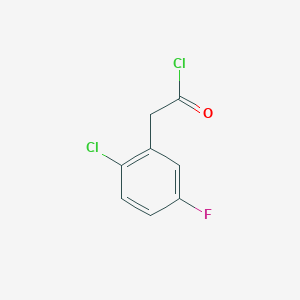

2-Chloro-5-fluorophenylacetyl chloride

Description

Properties

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNESGHLYIALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorophenylacetyl chloride can be synthesized through the chlorination and fluorination of phenylacetyl chloride. The process involves the following steps:

Chlorination: Phenylacetyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenylacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-Chloro-5-fluorophenylacetic acid.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetyl derivatives.

Hydrolysis: 2-Chloro-5-fluorophenylacetic acid.

Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

Scientific Research Applications

The compound is utilized across various fields, including chemistry, biology, medicine, and environmental engineering. Below are detailed applications:

Pharmaceutical Synthesis

2-Chloro-5-fluorophenylacetyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its reactivity allows for the formation of complex organic molecules, which are essential in drug development.

- Case Study : In drug discovery, compounds derived from this intermediate have shown potential therapeutic effects against various diseases, including antibacterial and anticancer activities. For instance, derivatives have exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Agrochemical Development

The compound is also important in the synthesis of agrochemicals, particularly herbicides and pesticides. Its halogenated structure contributes to the biological activity necessary for effective pest control.

- Case Study : Research indicates that halogenated compounds often enhance herbicidal efficacy due to their ability to interact with specific biological targets in plants .

Material Science

In material science, this compound is utilized for producing specialty chemicals and materials that require specific chemical properties influenced by halogen substitutions.

- Application : The compound can be used in advanced oxidation processes for water treatment systems. Chlorine photolysis involving this compound generates reactive oxidants that improve pathogen inactivation and contaminant transformation .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism : It may disrupt cell membrane integrity or inhibit key metabolic enzymes essential for bacterial survival.

- Anticancer Mechanism : The compound's halogen substituents can enhance binding affinity to target proteins involved in tumor growth inhibition .

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenylacetyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles, such as amines and alcohols, forming amides and esters, respectively. This reactivity is utilized in the synthesis of various bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2-chloro-5-fluorophenylacetyl chloride with structurally related compounds, highlighting differences in functional groups, substituent positions, and applications.

Key Comparative Analysis

Functional Group Reactivity :

- The acetyl chloride group in this compound exhibits higher electrophilicity compared to the carboxylic acid group in its parent compound (2-chloro-5-fluorophenylacetic acid), making it more reactive in nucleophilic acyl substitution reactions .

- Benzoyl chloride (C₇H₃Cl₂FO) lacks the methylene (–CH₂–) spacer between the aromatic ring and the carbonyl group, resulting in distinct electronic and steric effects during reactions .

- The sulfonyl chloride group in (2-chloro-5-fluorophenyl)methanesulfonyl chloride enables sulfonamide bond formation, a critical step in synthesizing antimicrobial agents .

Substituent Position Effects :

- Substituent positions significantly influence physicochemical properties. For example, 2-chloro-5-fluorophenylacetic acid (similarity score 0.89 to its acetyl chloride) differs from 4-chloro-2-fluorophenylacetic acid (similarity score 0.91) in polarity and metabolic stability due to altered halogen positions .

Synthetic Utility :

- The acetyl chloride derivative is preferred over the benzoyl chloride for introducing bulkier acyl groups in drug molecules, as the –CH₂– spacer enhances flexibility .

- Sulfonyl chlorides are less prone to hydrolysis than acyl chlorides, making them more stable in aqueous environments during sulfonamide synthesis .

Research Findings

- Reactivity in Drug Synthesis : A study demonstrated that this compound reacts efficiently with amines to form amides, a key step in producing kinase inhibitors .

- Comparative Stability : Benzoyl chlorides (e.g., 2-chloro-5-fluorobenzoyl chloride) hydrolyze faster than their acetyl chloride counterparts due to resonance stabilization of the intermediate acylium ion .

- Positional Isomerism : Substituting fluorine at position 5 (meta to chlorine) enhances the compound’s lipophilicity compared to ortho-substituted analogs, improving membrane permeability in bioactive molecules .

Biological Activity

2-Chloro-5-fluorophenylacetyl chloride is a halogenated aromatic compound characterized by its unique chemical structure, which includes a chloro and a fluoro group attached to a phenyl ring. Its molecular formula is and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives with halogen substitutions can enhance their efficacy against various bacterial strains, including Echerichia coli and Staphylococcus aureus . The mechanism of action often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Halogenated phenyl compounds are also known for their anticancer properties. In various studies, including molecular docking simulations, it has been observed that these compounds can bind effectively to target enzymes involved in cancer progression. For example, compounds containing the 3-chloro-4-fluorophenyl moiety have shown enhanced binding affinity to enzymes related to tumor growth inhibition .

Case Studies on Anticancer Activity

- Inhibition of Tumor Growth : A study demonstrated that derivatives of halogenated phenyl compounds could inhibit tumor growth by interacting with specific cellular pathways.

- Enzyme Inhibition : Another investigation focused on tyrosinase inhibition, revealing that derivatives with chlorinated and fluorinated groups exhibited higher potency compared to their non-halogenated counterparts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : It may disrupt cell membrane integrity or inhibit key metabolic enzymes in bacteria.

- Anticancer Mechanism : The compound's halogen substituents can influence its electronic properties, enhancing its ability to form stable complexes with target proteins involved in cell proliferation and survival.

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Difluorophenyl acetyl chloride | C₈H₅ClF₂O | Contains two fluorine atoms |

| 4-Fluorophenyl acetyl chloride | C₈H₇ClFO | Lacks chlorine at the meta position |

| 3-Chloro-4-fluorophenyl acetyl chloride | C₈H₇ClF₂O | Different fluorine positioning affects reactivity |

This table highlights how variations in halogen positioning can significantly impact the biological behavior and efficacy of these compounds.

Stability and Storage

Research indicates that this compound demonstrates significant stability under proper storage conditions, making it suitable for laboratory use . This stability is crucial for maintaining the integrity of its biological activity during experimental applications.

Spectroscopic Characterization

Studies employing vibrational spectroscopy (NMR, FT-IR) have provided insights into the molecular stability and chemical reactivity of this compound. Such characterizations are essential for understanding how structural features influence biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-fluorophenylacetyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) in solvents like benzene or dimethylformamide (DMF). For example, refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with SOCl₂ and benzene for 4 hours yields the acyl chloride derivative . Key variables include temperature, solvent polarity, and catalyst (e.g., DMF) to enhance reactivity. Post-synthesis, distillation removes excess reagents, and purity is assessed via NMR and titration.

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm aromatic substitution patterns and acyl chloride functionality) and FT-IR (C=O stretch ~1800 cm⁻¹). Purity is quantified via HPLC with UV detection (λ = 254 nm) or Karl Fischer titration for moisture content. For reproducibility, document solvent traces (e.g., benzene) using gas chromatography (GC) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to its lachrymatory and corrosive properties, use fume hoods , nitrile gloves, and chemical goggles. In case of exposure, immediately rinse with water for 15 minutes and seek medical monitoring for 48 hours to detect delayed symptoms . Store under inert gas (argon) to prevent hydrolysis.

Q. How should researchers design experiments to optimize reaction conditions for acyl chloride intermediates?

- Methodological Answer : Employ statistical Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent). For instance, a 2³ factorial design can identify interactions between SOCl₂ equivalents, reaction time, and solvent polarity. Response surfaces model yield and impurity profiles .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and side-product formation in this compound reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states and competing pathways (e.g., hydrolysis vs. nucleophilic substitution). Software like Gaussian or ORCA calculates activation energies, while machine learning (ML) platforms (e.g., ICReDD’s workflow) integrate experimental data to refine predictions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar halogenated acyl chlorides?

- Methodological Answer : Cross-validate using 2D NMR techniques (HSQC, HMBC) to assign overlapping peaks. For ambiguous mass spectrometry (MS) fragments, compare with isotopic labeling or tandem MS (MS/MS) libraries. Reproducibility requires standardized calibration protocols across labs .

Q. How do reactor design and mixing dynamics affect scalability in reactions involving this compound?

- Methodological Answer : Conduct computational fluid dynamics (CFD) simulations to optimize heat/mass transfer in batch vs. flow reactors. For exothermic chlorination, use jacketed reactors with controlled cooling rates. Scale-up criteria include maintaining Reynold’s number similarity to preserve mixing efficiency .

Q. What are the degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Hydrolysis to the carboxylic acid is the primary pathway; kinetic models (Arrhenius plots) predict shelf life. Stabilize formulations with desiccants (molecular sieves) or inert packaging .

Q. How can green chemistry principles be applied to reduce waste in synthesizing this compound?

- Methodological Answer : Replace benzene with cyclopentyl methyl ether (CPME) or 2-MeTHF as greener solvents. Catalytic recycling of SOCl₂ via membrane separation or adsorbent resins reduces waste. Atom economy is improved by optimizing stoichiometry via flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.